Piperacetazine
Overview
Description
Piperacetazine is an antipsychotic prodrug, most notably used for schizophrenia . It is a phenothiazine derivative .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which this compound is a part of, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone . The molecular formula is C24H30N2O2S and the molar mass is 410.58 g·mol−1 .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a solubility of 50 mg/mL in ethanol (ultrasonic) and ≥ 6 mg/mL in DMSO . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Piperacetazine in Schizophrenia Treatment
Drug Repurposing for COVID-19
In the context of drug repurposing for COVID-19 treatment, this compound has been identified as one of the potent FDA-approved drugs with anti-SARS-CoV-2 activities. This finding is significant as it was not previously reported to have such activities, though its antiviral activities against SARS-CoV and Ebola virus were known. These findings highlight the potential of this compound in addressing emerging infectious diseases like COVID-19 (Chen et al., 2021).
Combination Therapy for Ebola Virus
In studies focused on Ebola virus treatment, this compound emerged as part of a synergistic drug pair, particularly when combined with other entry inhibitors. This suggests its potential in combination therapies for treating Ebola virus infection in cell cultures, a finding valuable for developing treatments in resource-challenged settings (Dyall et al., 2018).
Mechanism of Action
Target of Action
Piperacetazine, a phenothiazine antipsychotic, primarily targets dopaminergic receptors in the central nervous system (CNS) . It also directly binds to the PAX3::FOXO1 fusion protein, an aberrant fusion protein that plays a key role in oncogenesis in the alveolar subtype of rhabdomyosarcoma (RMS) .
Mode of Action
This compound interacts with its targets by blocking dopaminergic receptors in the CNS . This blocking action is crucial in managing symptoms of schizophrenia. Furthermore, this compound has been found to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity in multiple alveolar RMS cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the dopaminergic system in the CNS. By blocking dopaminergic receptors, this compound alters the neurotransmission of dopamine, a critical neurotransmitter involved in reward, motivation, memory, and other functions . In the context of RMS, this compound disrupts the oncogenic activity of the PAX3::FOXO1 fusion protein, thereby inhibiting the growth of fusion-positive alveolar RMS cells .
Pharmacokinetics
The pharmacokinetics of this compound, like many drugs, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, the chemical structure of a drug determines its ADME properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to manage schizophrenia symptoms by blocking dopaminergic receptors in the CNS . In the context of RMS, this compound inhibits the transcriptional activity of the PAX3::FOXO1 fusion protein, leading to the inhibition of anchorage-independent growth of fusion-positive alveolar RMS cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Piperacetazine is known to interact with the PAX3::FOXO1 fusion protein, which plays a key role in the oncogenesis of the alveolar subtype of rhabdomyosarcoma (RMS) . This compound directly binds to this fusion protein and inhibits its transcriptional activity .
Cellular Effects
This compound has been found to inhibit the anchorage-independent growth of fusion-positive alveolar RMS cells . It also inhibits spontaneous motor activity and responding for food in rats, as well as potentiates hexobarbital-induced narcosis in mice .
Molecular Mechanism
This compound directly binds to the PAX3::FOXO1 fusion protein and inhibits its transcriptional activity . This binding does not alter PAX3::FOXO1 levels, subcellular localization, binding to a PAX3::FOXO1 target DNA sequence, or phosphorylation at Ser256 in the FOXO1 portion of the fusion protein .
Subcellular Localization
This compound does not alter the subcellular localization of the PAX3::FOXO1 fusion protein .
Properties
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMCMVEUCGQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023481 | |
Record name | Piperacetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-00-9 | |
Record name | Piperacetazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3819-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperacetazine [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERACETAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperacetazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperacetazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACETAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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